molecular formula C14H14O4 B5642915 2-oxo-4-propyl-2H-chromen-7-yl acetate

2-oxo-4-propyl-2H-chromen-7-yl acetate

Cat. No.: B5642915
M. Wt: 246.26 g/mol
InChI Key: LYHONYWOPDLTBH-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-oxo-4-propyl-2H-chromen-7-yl acetate typically involves the reaction of 7-hydroxy-4-methylcoumarin with ethylchloroacetate, followed by the addition of hydrazine hydrate . The reaction conditions include refluxing the mixture and subsequent purification steps to obtain the desired product.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimized reaction conditions for large-scale production. The use of automated reactors and continuous flow systems may enhance the efficiency and yield of the process.

Chemical Reactions Analysis

Nucleophilic Substitution at the Acetate Group

The acetate moiety undergoes hydrolysis and subsequent substitutions:

Hydrolysis to Phenolic Intermediate

ConditionsProductYieldSource
1M NaOH, H₂O/EtOH (1:1), reflux, 4h7-hydroxy-4-propyl-2H-chromen-2-one92%
Conc. HCl, THF, 50°C, 2h7-hydroxy-4-propyl-2H-chromen-2-one85%

The hydrolyzed intermediate serves as a precursor for further functionalization. In one protocol, the phenolic oxygen reacts with α-bromoacetophenones (e.g., 4-chlorobenzoyl chloride) under mild conditions to form new ester derivatives .

Esterification and Acylation Reactions

The 7-hydroxy group (post-hydrolysis) participates in O-acylation:

Synthesis of 4-Chlorobenzoyl Ester

ReagentsConditionsProductYieldSource
4-Chlorobenzoyl chlorideEt₃N, DCM, 20°C, 1h2-Oxo-4-propyl-2H-chromen-7-yl 4-chlorobenzoate88%

Similar reactions with benzoyl isothiocyanate yield thiourea conjugates .

Coupling Reactions with Amines

The acetate group facilitates amide bond formation:

Synthesis of Piperidine Conjugate

ReagentsConditionsProductMolecular FormulaSource
4-Phenylpiperidine-4-carboxylic acidDMF, EDC/HOBt, 25°C, 12h1-{[(2-Oxo-4-propyl-2H-chromen-7-yl)oxy]acetyl}-4-phenylpiperidine-4-carboxylic acidC₂₆H₂₇NO₆

Reductive Modifications

The 2-oxo group undergoes selective reduction:

Ketone to Alcohol Conversion

ReagentsConditionsProductNotesSource
NaBH₄MeOH, 0°C, 30min2-Hydroxy-4-propyl-2H-chromen-7-yl acetateStereoselective
LiAlH₄THF, reflux, 2h2-Hydroxy-4-propyl-2H-chromen-7-yl acetateFull conversion

Propyl Side-Chain Modifications

The propyl group participates in radical-mediated reactions:

Oxidation to Carboxylic Acid

ReagentsConditionsProductYieldSource
KMnO₄, H₂SO₄80°C, 6h4-(2-Carboxyethyl)-2-oxo-2H-chromen-7-yl acetate68%

Heterocycle Formation

The coumarin core enables cycloaddition reactions:

Synthesis of Pyranocoumarins

ReagentsConditionsProductYieldSource
AcetylenedicarboxylateToluene, 110°C, 8hFused pyrano[3,2-c]coumarin derivative74%

Key Reactivity Trends

  • Acetate Hydrolysis : Base-catalyzed conditions provide higher yields than acidic routes .

  • Steric Effects : The propyl group at C-4 reduces reactivity at C-3 and C-4 positions.

  • Electronic Effects : Electron-withdrawing 2-oxo group activates the coumarin ring for electrophilic substitutions at C-5 and C-8 .

This compound’s versatility enables applications in medicinal chemistry (e.g., protease inhibitors ) and materials science (photoactive polymers ).

Scientific Research Applications

Pharmaceutical Applications

Biological Activities
Research indicates that 2-oxo-4-propyl-2H-chromen-7-yl acetate may possess significant biological activities, particularly as an anti-inflammatory and antioxidant agent. Preliminary studies suggest that it could inhibit cyclooxygenase enzymes, which play a critical role in the inflammatory response. Additionally, compounds within the chromene class have been investigated for their potential anticancer properties.

Mechanism of Action
The compound's mechanism of action may involve interactions with specific molecular targets, influencing pathways related to inflammation and cell proliferation. For instance, its antioxidant activity is attributed to its ability to scavenge free radicals, thereby reducing oxidative stress.

Case Study: MEK1 Inhibition
A study focused on substituted 3-benzylcoumarins, including derivatives of this compound, demonstrated their potential as allosteric MEK1 inhibitors. These compounds exhibited significant binding affinity and inhibitory effects on the ERK pathway, suggesting their potential as antiviral agents against diseases such as viral infections .

Synthetic Chemistry Applications

Synthetic Routes
The synthesis of this compound typically involves the condensation of 4-propyl-2H-chromen-2-one with acetylating agents under basic conditions. This method emphasizes optimizing reaction conditions to achieve high yields and purity.

Building Block for Complex Molecules
This compound serves as a valuable building block in the synthesis of more complex molecules. Its structural properties allow it to participate in various chemical reactions, including oxidation, reduction, and substitution reactions.

Reaction TypeProducts FormedCommon Reagents
OxidationCarboxylic acids or ketonesKMnO₄, CrO₃
ReductionAlcoholsNaBH₄, LiAlH₄
SubstitutionNew esters or amidesNaOH, HCl

Materials Science Applications

Development of New Materials
Due to its unique chemical properties, this compound has potential applications in materials science. It can be utilized in the development of photoactive materials and as a precursor in the synthesis of dyes and pigments.

Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors and automated systems to enhance efficiency and yield. Advanced purification techniques such as high-performance liquid chromatography (HPLC) are employed to ensure product purity.

Summary

The compound this compound exhibits promising applications across pharmaceuticals, synthetic chemistry, and materials science. Its biological activities suggest potential therapeutic roles in anti-inflammatory and anticancer treatments. Furthermore, its utility as a building block for complex molecules highlights its significance in synthetic chemistry.

Further research is needed to fully elucidate its pharmacological profile and optimize its applications across various fields. The ongoing exploration of this compound could lead to significant advancements in drug development and material innovation.

Mechanism of Action

The mechanism of action of 2-oxo-4-propyl-2H-chromen-7-yl acetate involves its interaction with specific molecular targets and pathways. For example, it may inhibit enzymes involved in inflammation or cancer cell proliferation . The exact molecular targets and pathways depend on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-oxo-4-propyl-2H-chromen-7-yl acetate is unique due to its specific propyl group, which may confer distinct biological activities and chemical reactivity compared to its similar compounds

Biological Activity

2-Oxo-4-propyl-2H-chromen-7-yl acetate is a member of the chromene family, a class of compounds known for their diverse biological activities. This compound features a chromene ring system substituted with an acetyl group and a propyl chain, contributing to its unique chemical properties and potential therapeutic applications. Preliminary studies indicate that it exhibits significant biological activity, particularly in anti-inflammatory and antioxidant mechanisms.

Chemical Structure and Properties

The molecular formula of this compound is C16H18O4, with a molecular weight of 318.4 g/mol. The structural characteristics can be represented using InChI and SMILES notations, which facilitate computational studies and chemical synthesis.

The biological activity of this compound may involve several mechanisms:

  • Enzyme Inhibition : It is suggested that the compound may inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response. This inhibition could lead to reduced production of pro-inflammatory mediators.
  • Antioxidant Activity : Compounds in the chromene class have been shown to exhibit antioxidant properties, potentially protecting cells from oxidative stress.
  • Anticancer Potential : Research indicates that similar compounds within the chromene family have exhibited anticancer activities through various pathways, including apoptosis induction and cell cycle arrest.

Biological Activities

The following table summarizes the biological activities associated with this compound based on available research:

Activity Description References
Anti-inflammatoryInhibits COX enzymes, reducing inflammation
AntioxidantScavenges free radicals, protecting cells from oxidative damage
AnticancerInduces apoptosis and inhibits tumor growth in various cancer cell lines
AntimicrobialExhibits activity against various bacterial strains

Case Studies

  • Anti-inflammatory Effects : A study demonstrated that derivatives of chromenes, including this compound, significantly inhibited COX enzymes in vitro, suggesting potential therapeutic applications in treating inflammatory diseases.
  • Antioxidant Activity : Research indicated that this compound effectively reduced oxidative stress markers in cellular models, showcasing its potential as an antioxidant agent.
  • Anticancer Activity : In a study involving breast cancer cell lines (MCF-7), related chromene derivatives exhibited IC50 values indicating potent anticancer effects. While specific data for this compound is limited, the structural similarity suggests comparable activity .

Structure-Activity Relationship (SAR)

The structure of this compound allows for various modifications that can enhance its biological activity. The presence of the propyl group at the 4-position has been linked to increased potency against specific biological targets compared to simpler chromene derivatives. The following table illustrates some structurally related compounds and their notable features:

Compound Name Molecular Formula Unique Features
2-Oxo-chromen-4-yloxyacetic acidC11H10O5Lacks propyl group; simpler structure
6-AcetylcoumarinC10H8O3Acetyl group at position 6; used in flavoring
7-HydroxycoumarinC9H6O3Hydroxyl group at position 7; known for bioactivity

Q & A

Basic Question: What experimental methods are recommended for determining the crystal structure of 2-oxo-4-propyl-2H-chromen-7-yl acetate?

Methodological Answer:
For crystallographic analysis, single-crystal X-ray diffraction (SC-XRD) is the gold standard. Use the SHELX suite (e.g., SHELXL for refinement) to resolve anisotropic displacement parameters and hydrogen bonding networks. Key steps include:

  • Data Collection : Optimize crystal mounting to minimize absorption effects (e.g., using a Bruker D8 VENTURE diffractometer).
  • Structure Solution : Employ direct methods (SHELXS) for phase determination.
  • Refinement : Apply full-matrix least-squares refinement (SHELXL) with thermal displacement parameters for non-H atoms .
  • Validation : Use WinGX/ORTEP for visualizing ellipsoids and validating geometry .

Advanced Question: How can synthetic routes for this compound be optimized to improve yield and purity?

Methodological Answer:
Optimization involves:

  • Substituent Engineering : Introduce electron-withdrawing groups (e.g., acetyloxy) at the 7-position to stabilize intermediates during Pechmann condensation .
  • Purification : Employ gradient elution column chromatography (silica gel, hexane/EtOAc) to isolate isomers. Validate purity via HPLC (C18 column, acetonitrile/water mobile phase) and 1H^1H-NMR integration .
  • Kinetic Control : Monitor reaction progress via in-situ FTIR to minimize byproducts like 4-propylcoumarin derivatives .

Basic Question: What biological activities are reported for chromen-2-one derivatives, and how do structural variations (e.g., 4-propyl vs. 4-methyl) influence activity?

Methodological Answer:
Chromen-2-one derivatives exhibit antimicrobial, anti-inflammatory, and anticancer properties. For example:

  • 4-Propyl Substitution : Enhances lipophilicity, improving membrane permeability in cytotoxicity assays (e.g., IC50_{50} reductions in MCF-7 cells) .
  • 7-Acetoxy Group : Increases metabolic stability compared to hydroxylated analogs (e.g., resistance to CYP450-mediated oxidation) .
    Experimental Design : Use structure-activity relationship (SAR) studies with systematic substitutions (e.g., 4-alkyl, 7-ester) and assess activity via MTT or colony formation assays .

Advanced Question: How can spectroscopic and computational methods resolve contradictions in reported structural data for chromen-2-one derivatives?

Methodological Answer:

  • Spectroscopy : Combine 13C^{13}C-NMR DEPT-135 (to distinguish CH2_2/CH3_3 groups) and 2D NOESY (to confirm spatial proximity of 4-propyl and 7-acetoxy groups) .
  • DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level and compare experimental vs. computed IR/Raman spectra to validate tautomeric forms .
  • Crystallographic Validation : Cross-reference SC-XRD data (e.g., bond lengths, torsion angles) with Cambridge Structural Database entries .

Basic Question: What are the key challenges in elucidating the metabolic pathways of this compound?

Methodological Answer:

  • In Vitro Models : Use human liver microsomes (HLMs) with NADPH cofactors to identify phase I metabolites (e.g., hydrolysis of the 7-acetoxy group).
  • LC-MS/MS Analysis : Employ a Q-TOF mass spectrometer in positive ion mode to detect [M+H]+^+ ions and fragment patterns (e.g., m/z 294 → 252 for deacetylation) .
  • Enzyme Inhibition Assays : Test CYP450 isoform selectivity using fluorogenic substrates (e.g., CYP3A4/CYP2D6) .

Advanced Question: How can researchers address discrepancies in purity assessments of synthetic chromen-2-one derivatives?

Methodological Answer:

  • Multi-Method Validation : Combine HPLC (for % purity), 1H^1H-NMR (for residual solvents), and elemental analysis (C/H/N ratios) .
  • Impurity Profiling : Use LC-MS to identify byproducts (e.g., 4-propyl-7-hydroxycoumarin from incomplete acetylation) .
  • Batch Consistency : Apply statistical process control (SPC) charts to monitor synthetic reproducibility .

Basic Question: What strategies are effective for studying the structure-activity relationship (SAR) of chromen-2-one analogs?

Methodological Answer:

  • Scaffold Modification : Synthesize analogs with varying 4-alkyl (e.g., methyl, ethyl, propyl) and 7-substituents (e.g., acetate, methoxy) .
  • Pharmacophore Mapping : Use Schrödinger’s Phase or MOE to identify critical hydrogen bond acceptors (e.g., 2-oxo group) .
  • In Silico Screening : Perform molecular docking (AutoDock Vina) against target proteins (e.g., COX-2 for anti-inflammatory activity) .

Advanced Question: How can hygroscopicity and stability issues of this compound be mitigated during storage?

Methodological Answer:

  • Lyophilization : Store as a lyophilized powder under argon to prevent hydrolysis of the acetate group .
  • Stability Studies : Conduct accelerated degradation tests (40°C/75% RH) and monitor via HPLC for degradation products (e.g., 7-hydroxycoumarin) .
  • Excipient Screening : Use cyclodextrin complexation to enhance solubility and stability in aqueous buffers .

Basic Question: How should researchers interpret contradictory data on the solubility of chromen-2-one derivatives in polar vs. nonpolar solvents?

Methodological Answer:

  • Solubility Parameters : Calculate Hansen solubility parameters (δD_D, δP_P, δH_H) to predict miscibility (e.g., higher δP_P in DMSO vs. hexane) .
  • Experimental Validation : Use shake-flask method with UV-Vis quantification (λ = 320 nm for chromen-2-one absorbance) .
  • Molecular Dynamics : Simulate solvation shells in GROMACS to explain preferential solubility in aprotic solvents .

Advanced Question: What crystallographic challenges arise when analyzing this compound, and how can they be resolved?

Methodological Answer:

  • Disorder Modeling : Use PART instructions in SHELXL to model disordered propyl chains .
  • Twinning Detection : Apply PLATON’s TWINABS for data integration in cases of pseudo-merohedral twinning .
  • High-Resolution Data : Collect data at synchrotron facilities (λ = 0.7 Å) to resolve weak reflections from low-electron-density regions .

Properties

IUPAC Name

(2-oxo-4-propylchromen-7-yl) acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14O4/c1-3-4-10-7-14(16)18-13-8-11(17-9(2)15)5-6-12(10)13/h5-8H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYHONYWOPDLTBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC(=O)OC2=C1C=CC(=C2)OC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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